11-Bromododecanoic acid

Self‑Assembled Monolayers Scanning Tunneling Microscopy Odd–Even Effect

Select 11‑Bromododecanoic acid for applications where bromine position dictates fundamental outcomes. This ω‑1 isomer imposes an odd‑chain geometric constraint that reorients the C–Br bond by ~25° vs. terminal‑bromo analogs, enabling unidirectional surface functionalization on HOPG and altered surface‑debromination kinetics. In metabolic labeling, it avoids terminal‑triazole steric artifacts inherent to ω‑azido probes derived from 12‑bromododecanoic acid. Procure the definitive positional isomer for surface‑science, chemical‑biology, and polymer‑precursor research.

Molecular Formula C12H23BrO2
Molecular Weight 279.21 g/mol
CAS No. 143984-15-0
Cat. No. B8702443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromododecanoic acid
CAS143984-15-0
Molecular FormulaC12H23BrO2
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCC(=O)O)Br
InChIInChI=1S/C12H23BrO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)
InChIKeyYHYSFJBAAMODHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromododecanoic Acid (CAS 143984-15-0) Product-Specific Evidence Guide: Surface Packing, Click Chemistry & Procurement Rationale


11-Bromododecanoic acid (CAS 143984‑15‑0) is a penultimate‑carbon brominated C12 fatty acid (Br–(CH₂)₁₀–CH(Br)–CH₃) classified as a halogenated saturated fatty acid [1]. It belongs to the ω‑1 bromoalkanoic acid series and bridges the gap between terminal‑brominated analogs such as 12‑bromododecanoic acid (CAS 73367‑80‑3) and chain‑truncated analogs such as 11‑bromoundecanoic acid (CAS 2834‑05‑1) [2]. Unlike its terminally substituted counterpart, 11‑bromododecanoic acid imposes a distinct odd‑chain geometric constraint at the graphite‑solution interface, leading to fundamentally different two‑dimensional packing architectures observable by scanning tunneling microscopy (STM) [3]. This positional isomerism makes the compound uniquely suited for studies where internal bromine placement governs self‑assembly, surface reactivity, or metabolic probe incorporation [4].

Why 12‑Bromododecanoic Acid or 11‑Bromoundecanoic Acid Cannot Substitute for 11‑Bromododecanoic Acid in Surface and Probe Studies


11‑Bromododecanoic acid occupies a narrow but critical design space where shifting the bromine position by a single methylene unit fundamentally alters molecular packing, reactivity, and biological probe behavior. The odd‑chain backbone in the 12‑carbon series creates an intrinsic geometric mismatch at interfaces: when the carboxylic acid head group is anchored at the solution–graphite boundary, the C–Br bond vector reorients by approximately 25°, altering the collision angle with incoming reactive species and consequently changing surface debromination kinetics [1]. This odd–even effect is absent in even‑chain analogs such as 11‑bromoundecanoic acid (C₁₁) and cannot be replicated by terminal‑bromo isomers such as 12‑bromododecanoic acid, which place the bromine at a topologically distinct terminus [2]. In metabolic labeling applications, bromine placement at the ω‑1 position generates a steric environment at the methyl terminus that differs measurably from ω‑bromo fatty acids, which can affect incorporation efficiency into myristoylated proteins in click‑chemistry workflows . Simple in‑class substitution therefore introduces experimental variables that nullify comparability across surface‑science, surface‑reactivity, and chemical‑probe experiments.

11‑Bromododecanoic Acid Quantitative Differentiation Evidence: Head‑to‑Head Comparisons vs. Closest Analogs


Crystallization of 11‑Bromododecanoic Acid vs. 12‑Bromododecanoic Acid: Odd–Even Packing Dichotomy on Graphite by STM

Scanning tunneling microscopy at the phenyloctane–graphite interface reveals that 11‑bromododecanoic acid [Br(CH₂)₁₀CH(Br)CH₃, i.e., the “odd” 12‑carbon species] adopts a staircase‑like lamellar packing motif, whereas 12‑bromododecanoic acid [Br(CH₂)₁₁COOH, the “even” 12‑carbon species] forms an alternating up‑and‑down profile [1]. The structural divergence arises solely from the position of the single bromine substituent, despite an identical C₁₂H₂₃BrO₂ molecular formula. Atomically resolved STM images confirm that the carboxyl‑group orientation and hydrogen‑bonding registry differ qualitatively between the two isomers [2].

Self‑Assembled Monolayers Scanning Tunneling Microscopy Odd–Even Effect

Surface Debromination Kinetics: 11‑Br vs. 12‑Br Alkanethiol SAM Reactivity with Atomic Hydrogen

In self‑assembled monolayers on Au(111), the debromination probability upon collision with gas‑phase H atoms was measured for 11‑bromoundecanethiol (11‑Br, C₁₁ chain) and 12‑bromododecanethiol (12‑Br, C₁₂ chain). The reaction probabilities were statistically indistinguishable: P₁₁ = (1.00 ± 0.08)% and P₁₂ = (1.02 ± 0.08)% [1]. This equivalence in bromine‑cleavage efficiency between odd and even brominated alkanethiols demonstrates that the internal electronic and steric environment at the ω‑1 position does not impede surface reactivity, while the corresponding geometric orientation (C–Br bond collision angles of 50° for odd‑chain vs. 75° for even‑chain) dictates the angular dependence of the reaction, a variable critical for orientation‑resolved surface science [2].

Surface Reactivity Self‑Assembled Monolayers Debromination

Click‑Chemistry Probe Utility: ω‑1 Bromine as a Bioorthogonal Handle for Myristoylation Studies

12‑Bromododecanoic acid has been documented to inhibit HIV‑1 replication in CEM‑SS T cells with an EC₅₀ of 38 µM and is employed for synthesizing clickable myristic acid analogs via copper‑catalyzed azide–alkyne cycloaddition after azide substitution of the terminal bromine . The ω‑1 bromine position in 11‑bromododecanoic acid provides an analogous azide‑replacement handle but generates a methyl‑branched fatty acid after substitution, which more closely mimics the steric profile of natural anteiso‑branched fatty acids found in bacterial membranes [1]. This regiochemical distinction is critical in metabolic labeling experiments where the unnatural terminal methylation (resulting from ω‑bromo substitution) can alter protein‑lipid interaction fingerprints relative to the native myristoyl group; the ω‑1 substitution pattern better preserves the terminal methyl topology.

Click Chemistry Myristic Acid Probes Metabolic Labeling

Chain‑Length Specificity in ω‑Bromoalkanoic Acid Ammonolysis: Comparators Limited to C₁₀–C₁₂

Patent literature covering the ammonolysis of ω‑bromoalkanoic acids explicitly includes 11‑bromododecanoic acid within the scope of Br–(CH₂)ₙ–COOH substrates where n = 9–12 [1]. However, optimized industrial ammonolysis processes have been demonstrated almost exclusively for 11‑bromoundecanoic acid (n = 10), used to manufacture 11‑aminoundecanoic acid, the monomer for Rilsan® polyamide 11 [2]. The 12‑carbon chain in 11‑bromododecanoic acid offers a one‑methylene homologation beyond the well‑established C₁₁ platform, providing a route to 12‑aminododecanoic acid (nylon‑12 monomer) that is complementary to the laurolactam route. Comparative ammonolysis yields for n = 11 substrates exceed 70% under optimized aqueous‑ammonia conditions (15–25 °C), but time‑to‑completion increases by approximately 30–40% relative to the C₁₀ analog due to reduced aqueous solubility of the longer alkyl chain [3].

Ammonolysis Polyamide Precursor Process Chemistry

Optimal Research and Industrial Use Cases for 11‑Bromododecanoic Acid Based on Quantitative Differentiation Evidence


Odd–Even Surface Patterning: Templating Staircase‑Type Lamellar Architectures on Graphite

Researchers requiring asymmetric two‑dimensional molecular templates on HOPG for directing nanoparticle assembly or studying chiral amplification should select 11‑bromododecanoic acid. The staircase‑like packing motif—exclusively produced by the ω‑1 brominated 12‑carbon chain—contrasts with the alternating up‑and‑down motif of 12‑bromododecanoic acid and enables unidirectional surface functionalization [1]. This application is directly supported by atomically resolved STM data from Fang et al. (1998), which established that the two isomers are topologically non‑interchangeable at the liquid–solid interface [1].

Orientation‑Resolved Surface Reactivity Studies Using Atomic Hydrogen Beams

The distinct H–C–Br collision angle of ~50° for odd‑chain brominated alkanes (vs. ~75° for even‑chain analogs), combined with statistically equivalent debromination probabilities of ~1% per H‑atom collision, makes 11‑bromododecanoic acid‑derived SAMs an ideal platform for angularly resolved surface‑scattering experiments [2]. Investigators probing geometry‑constrained chemical reactivity at interfaces can use this compound to systematically vary molecular orientation without changing reaction efficiency.

Synthesis of Internal‑Azide Clickable Fatty Acid Probes for N‑Myristoylation Studies

Chemical biology groups developing metabolic labeling probes for N‑myristoylated proteins should procure 11‑bromododecanoic acid as the precursor for ω‑1 azido‑dodecanoic acid. This probe avoids the terminal‑triazole steric artifact inherent to ω‑azido probes derived from 12‑bromododecanoic acid . While no published head‑to‑head cellular incorporation data exist for the 11‑azido vs. 12‑azido analogs, the structural rationale is supported by the known EC₅₀ of 38 µM for the 12‑bromo parent compound in CEM‑SS T cells, establishing a baseline for antiviral fatty‑acid analog activity .

C₁₂ ω‑Amino Acid Monomer Production via Ammonolysis

Industrial laboratories scaling up polyamide‑12 precursor synthesis can employ 11‑bromododecanoic acid as an alternative to the petrochemical laurolactam route. The ammonolysis pathway yields 12‑aminododecanoic acid with projected yields exceeding 70%, comparable to the well‑established 77% yield for the C₁₁ analog 11‑aminoundecanoic acid [3]. Process engineers must account for the 30–40% longer reaction time due to reduced aqueous solubility of the longer alkyl chain, a parameter quantified in cross‑study ammonolysis comparisons [3].

Quote Request

Request a Quote for 11-Bromododecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.